(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is a synthetic compound that belongs to the class of amino acids, specifically modified amino acids. It is characterized by the presence of a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The molecular formula of this compound is , and it has a molecular weight of approximately 397.47 g/mol .
This compound can be classified under several categories:
The synthesis of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
The reactivity of this compound is influenced by the steric hindrance provided by the Fmoc group, which protects the amino functionality during synthesis but can be removed when needed for further reactions .
The mechanism of action for (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid primarily relates to its role in peptide synthesis:
This compound plays a crucial role in constructing biologically active peptides that can interact with specific biological targets, thereby influencing various biochemical pathways .
Relevant analytical data such as HPLC profiles confirm purity levels exceeding 95% .
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its relevance in contemporary pharmaceutical research.
The stereoselective construction of the (R)-configured chiral center at C4 represents a critical synthetic challenge for this β-amino acid derivative. Modern approaches leverage Evans oxazolidinone auxiliaries to achieve enantiomeric excess (ee) >98% in the alkylation of β-amino acid precursors. The auxiliary directs facial selectivity during the nucleophilic addition to imide enolates, generating the (R)-configuration with predictable stereocontrol [1]. Alternatively, biocatalytic methods using engineered lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic precursors, achieving 92% ee through selective ester hydrolysis. However, this route suffers from a maximum 50% yield limitation inherent to resolution techniques [3] [6].
Table 1: Comparative Analysis of Asymmetric Induction Methods
Method | Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Evans Auxiliary | (S)-4-Phenyloxazolidinone | >98 | 85 | Predictable stereocontrol |
Biocatalytic Resolution | CALB Lipase | 92 | 48 | Aqueous conditions |
Chiral Pool Synthesis | (R)-Leucinol derivative | >99 | 76 | No external chiral agents |
Chiral pool strategies utilizing (R)-leucine as a starting material offer exceptional stereochemical fidelity. The Cβ-methyl branch of leucine is repurposed to form the C6-methylheptanoic acid side chain through Arndt-Eistert homologation, preserving the (R)-configuration throughout the transformation [6]. Microwave irradiation (80°C, 30 min) significantly accelerates key steps like the Curtius rearrangement, suppressing racemization observed under conventional thermal conditions [7].
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves dual roles: preventing undesired nucleophilic attack at the β-amino group during peptide coupling while enabling orthogonal deprotection under mild basic conditions. Fmoc installation employs Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in dioxane/water (4:1) with sodium carbonate, achieving >95% yields within 2 hours at 25°C. This reagent minimizes racemization compared to acyl chloride alternatives [1] [5]. Critical to process optimization is the Fmoc stability profile: the group remains intact under acidic conditions (TFA, HCl) but undergoes rapid β-elimination with piperidine (20% v/v in DMF), releasing dibenzofulvene and CO₂ within 10 minutes [5].
Table 2: Comparative Protection Group Kinetics
Protecting Group | Deprotection Reagent | Time (min) | Compatibility | Byproduct Solubility |
---|---|---|---|---|
Fmoc | 20% Piperidine/DMF | 10 | Acid-stable | High (DMF) |
Boc | 50% TFA/DCM | 30 | Base-stable | Moderate (DCM) |
Cbz | H₂/Pd-C | 120+ | Acid/base-labile | Low (precipitation) |
Notably, Fmoc confers enhanced crystallinity versus Boc-protected analogues, facilitating purification via recrystallization from ethyl acetate/hexane mixtures. Storage stability studies confirm the Fmoc-protected acid maintains >98% purity for 24 months at 4°C when protected from light [5]. The electron-rich fluorene system provides a convenient UV handle (λ_max = 301 nm, ε = 7,800 M⁻¹cm⁻¹) for reaction monitoring via HPLC-UV [3].
Integration into peptide chains employs Wang resin and Rink amide MBHA resin as preferred solid supports due to their acid-labile linkers. Loading efficiencies reach 0.8 mmol/g when activated with DIC (N,N'-Diisopropylcarbodiimide)/DMAP (4-Dimethylaminopyridine) in anhydrous DCM. The carboxylic acid moiety of the target compound forms a stable ester linkage with the hydroxymethyl-functionalized resin, while the Fmoc group remains unaffected [5] [6]. Coupling kinetics studies reveal significantly enhanced reaction rates (95% yield in 20 min) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activator with DIPEA (N,N-Diisopropylethylamine) in DMF versus traditional DCC (N,N'-Dicyclohexylcarbodiimide) methods (85% yield in 120 min) [6].
A critical advancement involves side-chain anchoring strategies where the carboxylic acid is covalently attached to the resin, leaving the β-amino group protected by Fmoc for subsequent N-terminal elongation. This approach circumvents diketopiperazine formation during dipeptide synthesis—a common side reaction when using C-terminal anchored α-amino acids [8]. Post-elongation, simultaneous cleavage of the peptide and Fmoc deprotection occurs via TFA cocktail treatment (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v), releasing the crude peptide with a C-terminal amide when using Rink amide resin [5].
Microwave irradiation revolutionizes key steps in the synthesis, notably in:
Solvent-free mechanochemical synthesis utilizes high-speed ball milling for condensation reactions. The Fmoc-protected amino acid reacts with leucine methyl ester in the presence of K₂CO₃ as a base catalyst, achieving 88% yield after 45 minutes of milling. This eliminates solvent waste and enables reaction scaling without solubility constraints [7].
Table 3: Microwave vs. Conventional Synthesis Metrics
Reaction Step | Conventional Time/Temp | Microwave Time/Temp | Yield Increase | Racemization Reduction |
---|---|---|---|---|
Fmoc Protection | 120 min / 25°C | 10 min / 80°C | +12% | <0.5% (vs. 1.8%) |
Amide Bond Formation | 180 min / 25°C | 15 min / 50°C | +18% | Not detected |
Fmoc Deprotection | 30 min / 25°C | 3 min / 50°C | Equivalent | Equivalent |
Hybrid approaches combine microwave steps with solid-phase techniques: Microwave-assisted on-resin coupling achieves near-quantitative incorporation within 5 minutes per residue, significantly accelerating peptide assembly while maintaining >99% chiral integrity [3] [7]. These protocols enable multigram-scale synthesis (>15g) with reduced epimerization risks observed in traditional thermal methods.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1